molecular formula C10H12N2 B2419352 2-(1H-indol-7-yl)ethanamine CAS No. 46007-12-9

2-(1H-indol-7-yl)ethanamine

Cat. No.: B2419352
CAS No.: 46007-12-9
M. Wt: 160.22
InChI Key: JRWUXZQPAULKLR-UHFFFAOYSA-N
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Description

“2-(1H-indol-7-yl)ethanamine” is a unique chemical compound with the empirical formula C10H12N2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole group attached to an ethanamine group . The compound has a molecular weight of 160.22 . The SMILES string representation of the molecule is NCCN1C=CC2=CC=CC=C12 .

Scientific Research Applications

Antibacterial Activity against Staphylococcus aureus

  • 1‐(1H‐Indol‐3‐yl)ethanamine derivatives, specifically indolic aldonitrones halogenated at the indole core's position 5, have shown efficacy in inhibiting the Staphylococcus aureus NorA efflux pump, enhancing the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains. This highlights the potential of these derivatives in combating antibiotic resistance (Héquet et al., 2014).

Broad-Spectrum Antimicrobial Properties

  • Novel 2-(1H-indol-3-yl) ethanamine derivatives have been developed, exhibiting significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as notable antifungal activity against multiple fungal species (Kumbhare et al., 2013).
  • New imines of tryptamine, including N-cyclohexylidene-2(1H-indol-3-yl) ethanamine and its derivatives, have been synthesized, demonstrating significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Rajeswari & Santhi, 2019).

Catalytic and Structural Applications

Catalytic Activity in Chemical Synthesis

  • Novel indole-derived thiourea compounds have been synthesized from 2-(1H-indol-3-yl)ethanamine, showing promising catalytic activities for the hydrophosphonylation of aldehydes and ketones. These compounds displayed high catalytic efficiency under mild conditions, suggesting potential applications in the synthesis of various organic compounds (Yang et al., 2014).

Synthetic Applications in Medicinal Chemistry

  • A series of novel 2-(1H-indol-3-yl)ethylthiourea derivatives have been synthesized and shown to possess antimicrobial, antiviral, and cytotoxic activities. These derivatives offer a promising scaffold for the development of new drugs targeting various diseases, including HIV (Sanna et al., 2018).
  • The iso-Pictet-Spengler reactions with α-ketoamides have been used to synthesize underexplored indole core structures, showcasing the versatility of 2-(1H-Indol-1-yl)ethanamine in accessing novel compound libraries for drug discovery (Schönherr & Leighton, 2012).

Safety and Hazards

The safety data sheet for “2-(1H-indol-7-yl)ethanamine” suggests avoiding dust formation, contact with skin and eyes, and inhalation of dust and aerosols . It is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3, indicating potential hazards if ingested, in contact with eyes or skin, or if inhaled .

Future Directions

Future research could focus on the modification of the indole site of “2-(1H-indol-7-yl)ethanamine” to modulate IL-1β:IL1R1 binding affinity and thereby control pro-inflammatory cytokine production . This could have potential applications in the treatment of autoimmune diseases and host defense against infection .

Properties

IUPAC Name

2-(1H-indol-7-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5,7,12H,4,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWUXZQPAULKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CCN)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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